Ethyl 2-phenyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-phenyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core, a phenyl group, and a trifluoromethylphenyl methoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Attachment of the Trifluoromethylphenyl Methoxy Group: This step involves the etherification of the benzofuran core with a trifluoromethylphenyl methanol derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzofuran core or the phenyl groups.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenyl methoxy group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, reduced benzofuran derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-phenyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-phenyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Ethyl 2-phenyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate: Similar structure but with a triazole ring instead of a benzofuran core.
Ethyl (4-trifluoromethylbenzoyl)acetate: Contains a trifluoromethylphenyl group but lacks the benzofuran core.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19F3O4 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
ethyl 2-phenyl-5-[[4-(trifluoromethyl)phenyl]methoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H19F3O4/c1-2-30-24(29)22-20-14-19(31-15-16-8-10-18(11-9-16)25(26,27)28)12-13-21(20)32-23(22)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3 |
InChI Key |
PAYNBGRGJAUDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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